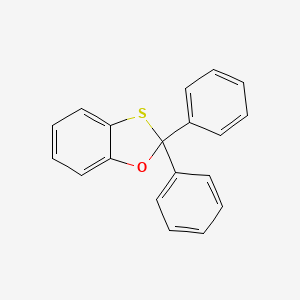
1,3-Benzoxathiole, 2,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzoxathiole, 2,2-diphenyl- is an organic compound that belongs to the class of benzoxathioles It is characterized by a benzene ring fused with an oxathiole ring, with two phenyl groups attached to the oxathiole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole, 2,2-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-mercaptoaniline with diphenylacetylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzoxathiole, 2,2-diphenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzoxathiole, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,3-Benzoxathiole, 2,2-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which 1,3-Benzoxathiole, 2,2-diphenyl- exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: Similar structure but contains a sulfur atom instead of oxygen in the heterocyclic ring.
1,3-Benzoxazole: Contains an oxygen atom in the heterocyclic ring, similar to 1,3-Benzoxathiole.
2,2-Diphenyl-1,3-dioxolane: Contains a dioxolane ring with two phenyl groups, similar in terms of phenyl substitution.
Uniqueness
1,3-Benzoxathiole, 2,2-diphenyl- is unique due to the presence of both sulfur and oxygen in its heterocyclic ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
53755-94-5 |
|---|---|
Fórmula molecular |
C19H14OS |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2,2-diphenyl-1,3-benzoxathiole |
InChI |
InChI=1S/C19H14OS/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)21-19/h1-14H |
Clave InChI |
CGIDEOMKVNVFIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(OC3=CC=CC=C3S2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)
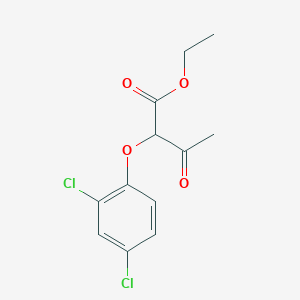
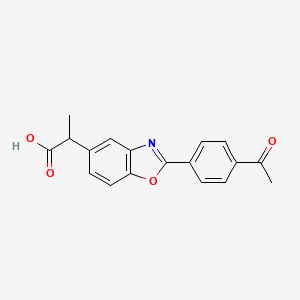
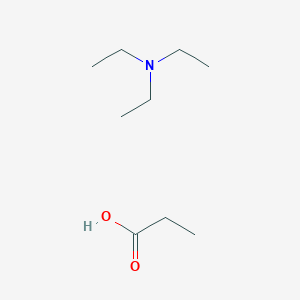
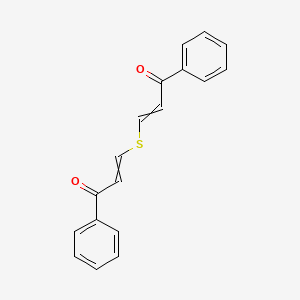
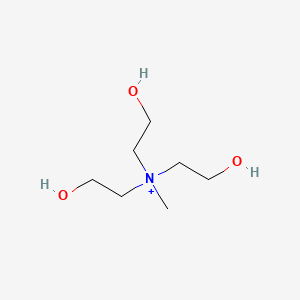
![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
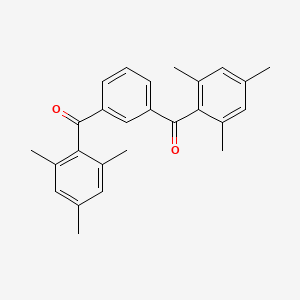
![Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate](/img/structure/B14654681.png)
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654692.png)

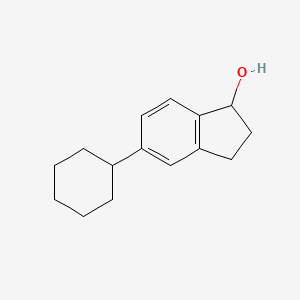
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654705.png)

